MI-463: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy
MI-463: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy
An In-depth Technical Guide
MI-463 is a potent and orally bioavailable small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a subset of aggressive acute leukemias, making MI-463 a promising therapeutic agent.[2] This document provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of MI-463, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
MI-463 functions by directly binding to the protein menin with a low nanomolar binding affinity, effectively blocking its interaction with MLL fusion proteins.[3] In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic fusion proteins. These MLL fusion proteins require interaction with menin for their leukemogenic activity.[2] By disrupting this critical interaction, MI-463 inhibits the downstream signaling pathways that promote leukemic cell proliferation and survival.[3]
The inhibition of the menin-MLL interaction by MI-463 leads to a significant reduction in the expression of downstream target genes, such as Hoxa9 and Meis1, which are highly upregulated in MLL leukemias and are crucial for leukemogenesis.[3][4][5] This on-target activity ultimately results in the inhibition of cell growth, induction of cell differentiation, and a delay in leukemia progression.[1][3][5]
Below is a diagram illustrating the signaling pathway and the inhibitory effect of MI-463.
Caption: Mechanism of MI-463 in disrupting the Menin-MLL interaction.
Quantitative Efficacy Data
MI-463 has demonstrated potent and selective activity against MLL-rearranged leukemia cells in a variety of preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 15.3 nM | Menin-MLL Interaction Assay | [1][5][6] |
| GI50 | 0.23 µM | Murine bone marrow cells (MLL-AF9) | [1][3][5] |
| GI50 Range | 250 - 570 nM | Human MLL leukemia cell lines | [3] |
Table 2: In Vivo Efficacy in Mouse Models
| Mouse Model | Treatment Dose & Regimen | Outcome | Reference |
| MV4;11 Xenograft | 35 mg/kg, once daily (i.p.) | Strong inhibition of tumor growth | [1][7] |
| MLL-AF9 Transplant | Not specified | 70% increase in median survival | [7] |
| MLL-AF6 Transplant | Not specified | ~35% survival benefit | [8] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 45% | Mouse | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Co-Immunoprecipitation Assay
This assay was utilized to confirm that MI-463 can effectively inhibit the menin-MLL-AF9 interaction within mammalian cells.[3]
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Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transfected with a plasmid expressing the MLL-AF9 fusion protein.
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Compound Treatment: Transfected cells are treated with either DMSO (vehicle control), MI-463, or a related compound (MI-503) at sub-micromolar concentrations.
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Cell Lysis: Following treatment, cells are lysed to extract total protein.
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Immunoprecipitation: The MLL-AF9 fusion protein is immunoprecipitated from the cell lysates using an appropriate antibody.
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Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The presence of menin in the complex is detected using an anti-menin antibody. A reduction in the amount of co-immunoprecipitated menin in the MI-463 treated samples compared to the control indicates inhibition of the interaction.
Cell Growth Inhibition (GI50) Assay
This assay measures the concentration of MI-463 required to inhibit the growth of leukemia cells by 50%.[3][5]
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Cell Seeding: Murine bone marrow cells transformed with the MLL-AF9 oncogene or various human MLL leukemia cell lines are seeded in multi-well plates.
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Compound Treatment: Cells are treated with a range of concentrations of MI-463 or DMSO as a control.
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Incubation: The cells are cultured at 37°C for 7 days. On day 4, the media is changed, and fresh compound is added.
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Viability Assessment: After 7 days, cell viability is assessed using an MTT cell proliferation assay kit. The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
The workflow for the cell growth inhibition assay is depicted below.
Caption: Workflow for determining the GI50 of MI-463.
Mouse Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of MI-463.[1]
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Cell Implantation: 5 x 106 MV4;11 human MLL leukemia cells are subcutaneously injected into 4-6 week old female BALB/c nude mice.
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Tumor Growth: Tumors are allowed to grow to a size of approximately 100 mm3.
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Treatment Administration: Mice are treated once daily with intraperitoneal (i.p.) injections of either MI-463 (at a designated dose, e.g., 35 mg/kg) or a vehicle control (e.g., 25% DMSO, 25% PEG400, 50% PBS).
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Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.
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Data Analysis: The tumor growth in the MI-463 treated group is compared to the vehicle-treated group to determine the extent of tumor growth inhibition.
Conclusion
MI-463 is a highly potent and specific inhibitor of the menin-MLL interaction with promising preclinical activity in models of MLL-rearranged leukemia. Its favorable pharmacokinetic profile, including oral bioavailability, further supports its potential as a therapeutic agent.[4][5] The data presented in this guide highlight the on-target efficacy of MI-463 and provide a strong rationale for its continued investigation and development for the treatment of this aggressive hematological malignancy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MI-463 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
